O-Desmethylbrofaromine
Overview
Description
Scientific Research Applications
To provide you with the best possible information, I will summarize the findings from the most relevant study that emerged from the search, though it does not directly address O-Desmethylbrofaromine:
- "Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection" (Schneider, Keller, & Degen, 1989). This study developed a sensitive gas chromatographic assay for the simultaneous determination of brofaromine, a new monoamine oxidase-A inhibitor, and its major metabolite. The method demonstrated good accuracy and precision, making it suitable for use in pharmacokinetic and bioavailability studies. The research was applied to samples from a healthy volunteer treated with a single oral dose of brofaromine hydrochloride, showing that about one-third of the total brofaromine in plasma and practically all of the major metabolite (O-desmethylbrofaromine) were present in the conjugated form (Schneider, Keller, & Degen, 1989).
Future Directions
properties
IUPAC Name |
7-bromo-2-piperidin-4-yl-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-11-7-10(16)5-9-6-12(17-13(9)11)8-1-3-15-4-2-8/h5-8,15-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOHNHESMVUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC(=CC(=C3O2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152873 | |
Record name | O-Desmethylbrofaromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120465-04-5 | |
Record name | O-Desmethylbrofaromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120465045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylbrofaromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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